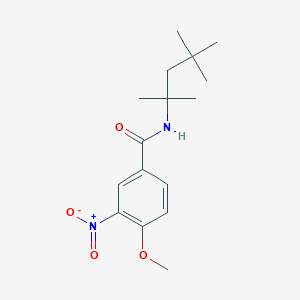
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and is known for its ability to enhance the growth performance of animals. DMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of animal husbandry.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis. This compound is thought to stimulate the release of growth hormone-releasing hormone (GHRH) from the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. GH is known to promote growth and development in animals, which may explain the growth-promoting effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. Studies have shown that this compound can increase the activity of digestive enzymes, improve the intestinal morphology, and enhance the immune function of animals. This compound has also been shown to increase the levels of insulin-like growth factor-1 (IGF-1) in the serum of animals, which is another growth-promoting hormone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is its ability to enhance the growth performance of animals, which can lead to more accurate and reliable results. This compound is also relatively easy to administer and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research could focus on the development of new analogs of this compound with improved growth-promoting effects and a better understanding of the mechanism of action. Additionally, more research is needed to investigate the long-term effects of this compound on animal health and the environment.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process starting from 2,4-dimethylphenylamine. The first step involves the reaction of 2,4-dimethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with methyl iodide to yield the final product, this compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been widely used in scientific research for its ability to enhance the growth performance of animals. Studies have shown that this compound can increase feed intake, weight gain, and improve feed conversion efficiency in various animal species including pigs, chickens, and fish. This compound has also been shown to improve the meat quality of animals by increasing the content of intramuscular fat and reducing the drip loss.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-4-5-13(12(2)10-11)15-14(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKWTNLJSRKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)

![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)


amino]methyl}phenol](/img/structure/B5860386.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)
